molecular formula C9H16FNO3 B6357685 2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol CAS No. 2248430-58-0

2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol

Cat. No. B6357685
CAS RN: 2248430-58-0
M. Wt: 205.23 g/mol
InChI Key: BLTLTPGXTUOXND-DAXSKMNVSA-N
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Description

“2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol” is a chemical compound with the CAS Number: 2248430-58-0 . It has a molecular weight of 205.23 . The IUPAC name of this compound is tert-butyl (Z)- (3-fluoro-2- (hydroxymethyl)allyl)carbamate .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4- . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

This compound is a colorless to tan liquid . It has a storage temperature of +4C .

Safety and Hazards

The compound has a GHS07 signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

tert-butyl N-[(Z)-3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLTPGXTUOXND-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=CF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=C/F)/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol

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